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molecular formula C8H8O5 B8786607 vinyl acetate compound with 2,5-furandione (1:1) CAS No. 9011-07-8

vinyl acetate compound with 2,5-furandione (1:1)

Cat. No. B8786607
M. Wt: 184.15 g/mol
InChI Key: KRWWZDVIEFSIOT-UHFFFAOYSA-N
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Patent
US04126549

Procedure details

73.5 parts by weight of maleic anhydride and 21.4 parts by weight of vinyl acetate were dissolved in 240 parts by volume of xylene and heated to 70° C. 4.5 parts by weight of ditertiary butyl peroxide in 20 parts by volume of xylene were added and the reaction mixture was heated to 130° C. and maintained at this temperature for 3 hours. A brown resin precipitated, which on cooling solidified, and was easily separated from the bulk of the xylene by decantation. Yield = 87% (on weight of monomers). The number average molecular weight of the polymer by vapour phase osmometry was found to be 675.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[C:8]([O:11][CH:12]=[CH2:13])(=[O:10])[CH3:9].C(OOC(C)(C)C)(C)(C)C>C1(C)C(C)=CC=CC=1>[C:4]1(=[O:5])[O:6][C:1](=[O:7])[CH:2]=[CH:3]1.[C:8]([O:11][CH:12]=[CH2:13])(=[O:10])[CH3:9] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OOC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated to 130° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
A brown resin precipitated
TEMPERATURE
Type
TEMPERATURE
Details
which on cooling solidified
CUSTOM
Type
CUSTOM
Details
was easily separated from the bulk of the xylene by decantation

Outcomes

Product
Name
Type
Smiles
C1(\C=C/C(=O)O1)=O.C(C)(=O)OC=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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